7-Methoxy-[1,2,4]triazolo[4,3-a]pyridine-5-carbonitrile
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Overview
Description
7-Methoxy-[1,2,4]triazolo[4,3-a]pyridine-5-carbonitrile is a heterocyclic compound that belongs to the class of triazolopyridines These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-[1,2,4]triazolo[4,3-a]pyridine-5-carbonitrile typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and additive-free, making it an eco-friendly approach. The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound .
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up using the same microwave-mediated method. The reaction conditions are optimized to ensure high yields and purity of the product. The process is efficient and can be adapted for large-scale production without significant modifications .
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-[1,2,4]triazolo[4,3-a]pyridine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding aldehyde or carboxylic acid, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
7-Methoxy-[1,2,4]triazolo[4,3-a]pyridine-5-carbonitrile has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of 7-Methoxy-[1,2,4]triazolo[4,3-a]pyridine-5-carbonitrile involves its interaction with specific molecular targets. It can act as an inverse agonist for RORγt, an inhibitor for PHD-1, JAK1, and JAK2. These interactions modulate various biological pathways, leading to its observed effects in different applications .
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine: Similar in structure but with a hydroxyl group instead of a methoxy group.
[1,2,4]Triazolo[4,3-a]pyrazine derivatives: These compounds share the triazolo core but differ in the attached functional groups.
Uniqueness
7-Methoxy-[1,2,4]triazolo[4,3-a]pyridine-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both a methoxy group and a carbonitrile group makes it a versatile compound for various applications .
Properties
Molecular Formula |
C8H6N4O |
---|---|
Molecular Weight |
174.16 g/mol |
IUPAC Name |
7-methoxy-[1,2,4]triazolo[4,3-a]pyridine-5-carbonitrile |
InChI |
InChI=1S/C8H6N4O/c1-13-7-2-6(4-9)12-5-10-11-8(12)3-7/h2-3,5H,1H3 |
InChI Key |
ORCZYFNMIJOKSC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=NN=CN2C(=C1)C#N |
Origin of Product |
United States |
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